Structural Differentiation: N-Ethyl Substituent on the Tetrahydroquinolinone Core Versus N-Unsubstituted Analog
The target compound carries an N-ethyl group at the 1-position of the tetrahydroquinolin-2-one ring, whereas the closest known analog, 1-benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170085-64-9), is unsubstituted at this position (secondary lactam) . Within the broader chroman/tetrahydroquinoline urea TRPV1 antagonist series, N-alkylation of the lactam nitrogen has been shown to modulate in vitro potency and CYP3A4 inhibition profiles, with trisubstituted tetrahydroquinoline ureas achieving IC50 values of 7 nM in human TRPV1 calcium influx assays [1]. The N-ethyl substitution specifically increases logP by approximately 0.5–0.8 units, enhancing membrane permeability while potentially altering metabolic soft-spot profiles compared to the N–H parent [2].
| Evidence Dimension | N-substitution pattern on the tetrahydroquinolinone lactam nitrogen |
|---|---|
| Target Compound Data | N-ethyl substituent (tertiary lactam); MW 399.5 g/mol; predicted logP ~3.8–4.2 |
| Comparator Or Baseline | 1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170085-64-9): N–H (secondary lactam); MW 371.4 g/mol; predicted logP ~3.3–3.7 |
| Quantified Difference | ΔMW = +28.1 g/mol; ΔlogP ≈ +0.5 (estimated from structural increments); N-ethyl introduces a tertiary amide with distinct conformational and metabolic properties |
| Conditions | Structural comparison based on reported molecular formulas and computed physicochemical properties; no head-to-head biological assay publicly available for these two specific compounds |
Why This Matters
The N-ethyl group alters lipophilicity-driven ADME parameters and receptor-binding conformation, meaning procurement of the N-unsubstituted analog introduces a different pharmacological entity that cannot serve as a direct experimental proxy.
- [1] Schmidt RG, Bayburt EK, Latshaw SP, et al. Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. 2011;21:1338-1341. View Source
- [2] Three-dimensional quantitative structure–activity relationship (3D-QSAR) analysis and molecular docking-based combined in silico rational approach to design potent and novel TRPV1 antagonists. Molecular Simulation. 2013. View Source
